Ethyl 1-(methylamino)cyclohexane-1-carboxylate
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Overview
Description
Ethyl 1-(methylamino)cyclohexane-1-carboxylate is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol . It is an ester derivative of cyclohexanecarboxylic acid and is primarily used for research purposes.
Preparation Methods
The synthesis of Ethyl 1-(methylamino)cyclohexane-1-carboxylate typically involves the esterification of cyclohexanecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction conditions usually include refluxing the mixture to facilitate the esterification process . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 1-(methylamino)cyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 1-(methylamino)cyclohexane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Researchers use it to study the effects of ester derivatives on biological systems.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-(methylamino)cyclohexane-1-carboxylate involves its interaction with specific molecular targets in biological systems. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors to exert its effects. The pathways involved in these interactions depend on the specific biological context .
Comparison with Similar Compounds
Ethyl 1-(methylamino)cyclohexane-1-carboxylate can be compared with other ester derivatives of cyclohexanecarboxylic acid, such as:
- Mthis compound
- Propyl 1-(methylamino)cyclohexane-1-carboxylate
These compounds share similar chemical properties but differ in their ester groups, which can affect their reactivity and applications.
Properties
IUPAC Name |
ethyl 1-(methylamino)cyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-3-13-9(12)10(11-2)7-5-4-6-8-10/h11H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXJEVBIGFGQCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCCC1)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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